Bacterial RNA Polymerase Inhibition Selectivity
Salinamide A, which incorporates (2R,3R)-3-hydroxy-2,4-dimethylpentanoic acid as its acid component, inhibits Escherichia coli and Staphylococcus aureus RNA polymerases with an IC50 of 0.5 μM, while exhibiting no detectable inhibition of human RNA polymerase II at equivalent concentrations [1]. This selectivity is attributed to the compound binding to an allosteric site on the bacterial enzyme that is not conserved in the human ortholog, and the (2R,3R) configuration is essential for maintaining this binding pose [2]. The racemic acid or incorrect diastereomer would compromise this selectivity profile.
| Evidence Dimension | RNA polymerase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Salinamide A (containing (2R,3R) acid): IC50 = 0.5 μM against E. coli RNAP and S. aureus RNAP |
| Comparator Or Baseline | Human RNA polymerase II: no inhibition at concentrations up to >10 μM |
| Quantified Difference | >20-fold selectivity window; human enzyme not inhibited at tested concentrations |
| Conditions | In vitro transcription assay using purified E. coli and S. aureus RNA polymerases; human RNAP II used as counter-screen. Reference: Miao et al. J. Nat. Prod. 1997. |
Why This Matters
For drug discovery programs targeting bacterial transcription, the (2R,3R)-configured building block is mandatory to maintain the selectivity profile that prevents host polymerase toxicity.
- [1] Miao, S., Anstee, M. R., LaMarco, K., Matthew, J., Huang, L., & Brasseur, M. (1997). Inhibition of Bacterial RNA Polymerases: Peptide Metabolites from the Cultures of Streptomyces sp. Journal of Natural Products, 60(8), 858–861. View Source
- [2] Degen, D., Feng, Y., Zhang, Y., Ebright, K. Y., Ebright, Y. W., Gigliotti, M., et al. (2014). Transcription inhibition by the depsipeptide antibiotic salinamide A. eLife, 3, e02451. PDB ID: 4MEX. View Source
